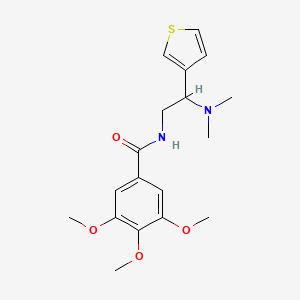
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods could be used for a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzyloxy group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and reactivity with different reagents .Aplicaciones Científicas De Investigación
Synthesis and Anticholinesterase Activity
The synthesis of coumarin-3-carboxamides bearing a tryptamine moiety, including derivatives related to the chemical structure , demonstrated significant activity against acetylcholinesterase (AChE). The study highlighted the introduction of a benzyloxy moiety on the coumarin scaffold as a means to enhance anti-AChE activity, with the 7-(4-fluorobenzyl)oxy moiety displaying notable efficacy (Ghanei-Nasab et al., 2016). This insight is crucial for developing therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Antibacterial and Antimycobacterial Properties
Research into the antimycobacterial and antibacterial properties of N-benzylpyrazine-2-carboxamides showed that specific substitutions, including those akin to the chemical structure in focus, could lead to compounds with high activity against Mycobacterium tuberculosis and other bacterial strains (Semelková et al., 2017). This work suggests the potential of such derivatives in treating tuberculosis and bacterial infections (Semelková et al., 2017).
Novel Polyamides and Their Applications
The synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, including structures related to 5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide, has been explored. These polyamides demonstrate excellent solubility in polar solvents, thermal stability, and potential for creating tough, flexible films. Such materials have implications for various industrial and technological applications, highlighting the versatility of the compound's core structure in material science (Hsiao & Chang, 1996; Hsiao, Yang, & Chen, 2000). These findings indicate the chemical's adaptability and potential in developing new materials with desirable physical properties (Hsiao & Chang, 1996); (Hsiao, Yang, & Chen, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-8-6-14(7-9-16)11-22-20(24)18-10-17(23)19(13-26-18)25-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBXBSFWLQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

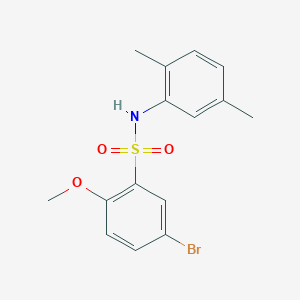

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
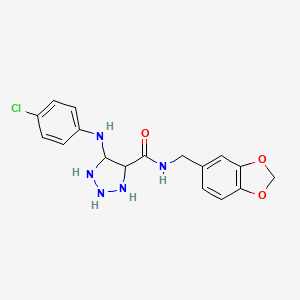
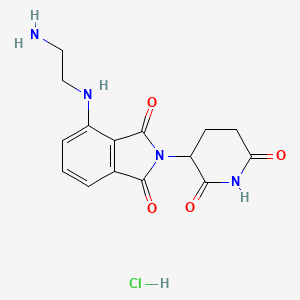
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
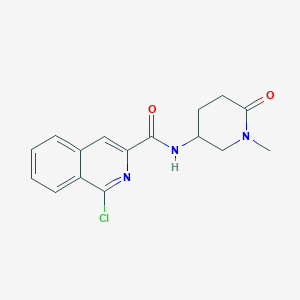
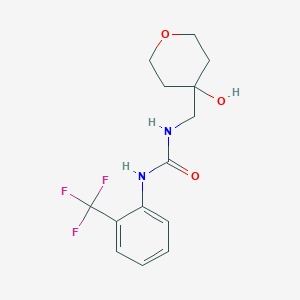
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)

